molecular formula C20H25NO2 B4964098 4-butoxy-N-mesitylbenzamide

4-butoxy-N-mesitylbenzamide

Cat. No. B4964098
M. Wt: 311.4 g/mol
InChI Key: AXRNAYWBLFAYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-mesitylbenzamide, also known as BMB, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. BMB has been found to exhibit various biochemical and physiological effects, making it a valuable tool for studying biological systems.

Mechanism of Action

4-butoxy-N-mesitylbenzamide acts as an antagonist for various ion channels and transporters, including TRPV1, P-glycoprotein, and the multidrug resistance-associated protein (MRP). It binds to these proteins and inhibits their function, leading to a decrease in ion flux or drug efflux.
Biochemical and Physiological Effects
4-butoxy-N-mesitylbenzamide has been found to exhibit various biochemical and physiological effects, including the inhibition of pain perception, the reversal of drug resistance in cancer cells, and the modulation of ion channel activity. It has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-butoxy-N-mesitylbenzamide in lab experiments is its potency and selectivity for various ion channels and transporters. It is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation is that 4-butoxy-N-mesitylbenzamide can be toxic at high concentrations, which can affect the viability of cells in in vitro experiments.

Future Directions

There are several future directions for the use of 4-butoxy-N-mesitylbenzamide in scientific research. One potential area is the development of 4-butoxy-N-mesitylbenzamide derivatives with improved potency and selectivity for specific ion channels and transporters. Another area is the investigation of the anti-inflammatory properties of 4-butoxy-N-mesitylbenzamide for the treatment of inflammatory diseases. Additionally, 4-butoxy-N-mesitylbenzamide could be used in combination with other drugs to enhance their efficacy and overcome drug resistance in cancer cells.
Conclusion
In conclusion, 4-butoxy-N-mesitylbenzamide is a valuable tool for scientific research, with applications in the study of ion channels, transporters, and receptors. Its potency and selectivity make it a useful tool for investigating the function of these proteins and their role in various biological systems. With further research, 4-butoxy-N-mesitylbenzamide and its derivatives could have significant therapeutic potential for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-butoxy-N-mesitylbenzamide involves the reaction of mesityl oxide with butylamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain a pure form of 4-butoxy-N-mesitylbenzamide. The synthesis method is relatively straightforward and can be easily scaled up for larger quantities.

Scientific Research Applications

4-butoxy-N-mesitylbenzamide has been used in various scientific research applications, including the study of ion channels, membrane transporters, and receptors. It has been found to be a potent inhibitor of the TRPV1 ion channel, which is involved in pain perception. 4-butoxy-N-mesitylbenzamide has also been used to study the function of the P-glycoprotein transporter, which plays a crucial role in drug resistance in cancer cells.

properties

IUPAC Name

4-butoxy-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-5-6-11-23-18-9-7-17(8-10-18)20(22)21-19-15(3)12-14(2)13-16(19)4/h7-10,12-13H,5-6,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRNAYWBLFAYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(2,4,6-trimethylphenyl)benzamide

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